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Cat. No.: B109149

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromothiazol-2-yl)ethanone, also known as 2-acetyl-4-bromothiazole, is a heterocyclic
ketone of interest in medicinal chemistry and drug development. Its thiazole core is a prevalent
scaffold in a variety of biologically active compounds. This technical guide provides a
comprehensive overview of the known and predicted physicochemical properties of 1-(4-
Bromothiazol-2-yl)ethanone. It includes a compilation of its chemical identifiers and predicted
properties, a plausible experimental protocol for its synthesis via the Hantzsch thiazole
synthesis, and a discussion of expected spectroscopic characteristics. Due to the limited
availability of direct experimental data, this guide incorporates information from structurally
related compounds to provide a robust profile for research and development purposes.

Core Physicochemical Properties

The fundamental physicochemical properties of 1-(4-Bromothiazol-2-yl)ethanone are crucial
for its handling, formulation, and interpretation in experimental settings. While experimental
data is limited, the following tables summarize key identifiers and predicted properties.

Table 1: Chemical Identifiers and Basic Properties
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Property Value Source
1-(4-bromo-1,3-thiazol-2-
IUPAC Name N/A
yl)ethan-1-one
Synonyms 2-acetyl-4-bromothiazole [1]
CAS Number 208264-53-3 [1]
Molecular Formula CsH4aBrNOS [1]
Molecular Weight 206.06 g/mol [1]
Physical Form Solid or liquid [2]
Sealed in dry, Room
Storage Conditions Temperature or Inert [11[2]
atmosphere, 2-8°C
Table 2: Predicted Physicochemical Properties
Property Predicted Value Notes
Predicted for the structurally
Boiling Point 406.1 £51.0 °C similar 1-[2-(3-Bromo-phenyl)-
thiazol-4-yl]-ethanone.[3]
Predicted for the structurally
pKa -0.39 £ 0.10 similar 1-[2-(3-Bromo-phenyl)-
thiazol-4-yl]-ethanone.[3]
Predicted for the structurally
Density 1.524 + 0.06 g/cm?3 similar 1-[2-(3-Bromo-phenyl)-

thiazol-4-yl]-ethanone.[3]

Synthesis and Characterization

Proposed Synthesis: Hantzsch Thiazole Synthesis

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch

thiazole synthesis, which involves the condensation of an a-haloketone with a thioamide.[2][4]
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[5] For the synthesis of 1-(4-Bromothiazol-2-yl)ethanone, a variation of this reaction would be
employed, likely starting from a precursor that can be brominated. A potential synthetic route is

outlined below.

Experimental Workflow for Synthesis

Gtart: Thioacetamide & 3—Brom0—2—ox0propanza

Hantzsch Thiazole Synthesis
(Condensation)

E—(Thiazol-z-yl)ethanona

Bromination
(e.g., with NBS in Acetonitrile)

1-(4-Bromothiazol-2-yl)ethanone

.

Purification
(e.g., Column Chromatography)
Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(4-Bromothiazol-2-yl)ethanone.
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Detailed Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.

Addition of a-haloketone: To the stirred solution, add 3-bromo-2-oxopropanal (1.0 equivalent)
dropwise at room temperature.

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

Formation of Intermediate: Upon completion, cool the reaction mixture to room temperature.
The intermediate, 1-(thiazol-2-yl)ethanone, can be isolated by removing the solvent under
reduced pressure.

Bromination: Dissolve the crude 1-(thiazol-2-yl)ethanone in a suitable solvent like acetonitrile
or acetic acid. Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise.

Reaction Monitoring: Stir the reaction at room temperature and monitor for the
disappearance of the starting material by TLC.

Work-up: Once the reaction is complete, pour the mixture into water and extract with an
organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium
bicarbonate solution and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product, 1-(4-Bromothiazol-2-yl)ethanone, can be
purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of 1-(4-Bromothiazol-2-yl)ethanone would rely on a combination
of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show two singlets. One singlet,
corresponding to the methyl protons of the acetyl group, would likely appear in the range of
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2.5-2.8 ppm. The other singlet, corresponding to the proton at the 5-position of the thiazole
ring (H-5), is expected to be further downfield, likely in the aromatic region around & 7.5-8.0

ppm.

e 13C NMR: The carbon NMR spectrum should display five distinct signals. The methyl carbon
of the acetyl group is expected in the range of & 25-30 ppm. The carbonyl carbon (C=0) will
be significantly downfield, typically between & 190-200 ppm. The carbons of the thiazole ring
are expected in the aromatic region (& 110-160 ppm), with the carbon bearing the bromine
atom (C-4) and the carbon attached to the acetyl group (C-2) being the most deshielded.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong, sharp peak
corresponding to the carbonyl (C=0) stretch of the ketone is expected around 1680-1700 cm~1.
Vibrations associated with the C=N and C=C bonds of the thiazole ring should appear in the
1400-1600 cm~1 region. C-H stretching of the methyl group will be observed around 2900-3000
cm~1, The C-Br stretch typically appears in the lower frequency region of the spectrum.

2.2.3. Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (El), should show a molecular ion
peak (M*) corresponding to the molecular weight of the compound (206.06 g/mol ). Due to the
presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed,
with two peaks of nearly equal intensity at m/z 206 and 208, corresponding to the 7°Br and 81Br
isotopes. Common fragmentation pathways for ketones involve the cleavage of the C-C bond
adjacent to the carbonyl group.[6] A prominent fragment would be the acylium ion [CH3CO]* at
m/z 43. Another significant fragmentation would be the loss of the acetyl group, leading to a
bromothiazolyl cation.

Reactivity and Potential Applications

The chemical reactivity of 1-(4-Bromothiazol-2-yl)ethanone is dictated by the electrophilic
nature of the carbonyl carbon and the presence of the bromine atom on the thiazole ring, which
can participate in various cross-coupling reactions. The thiazole ring itself is a key
pharmacophore.

Logical Flow of Potential Applications
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Caption: Potential applications derived from the reactivity of 1-(4-Bromothiazol-2-yl)ethanone.

Thiazole derivatives are known to exhibit a wide range of biological activities, including
antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] While no specific biological
data for 1-(4-Bromothiazol-2-yl)ethanone has been reported, its structure suggests it could
serve as a valuable intermediate for the synthesis of novel therapeutic agents. The ketone
functionality allows for the formation of Schiff bases and other derivatives, while the bromo
group provides a handle for introducing further molecular diversity through cross-coupling
reactions.

Conclusion
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1-(4-Bromothiazol-2-yl)ethanone is a valuable building block for chemical synthesis and drug
discovery. This guide has consolidated the available information on its physicochemical
properties, proposed a viable synthetic route, and outlined its expected spectroscopic features.
The lack of extensive experimental data highlights an opportunity for further research to fully
characterize this compound and explore its potential in various scientific applications. The
provided information serves as a foundational resource for researchers working with this and
related thiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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